molecular formula C23H23F B188975 1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- CAS No. 95759-44-7

1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl-

Cat. No.: B188975
CAS No.: 95759-44-7
M. Wt: 318.4 g/mol
InChI Key: MBGFTFFIFLHYQU-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

4''-Ethyl-2'-fluoro-4-propyl-1,1':4',1''-terphenyl represents a systematically designed fluorinated aromatic compound with the Chemical Abstracts Service registry number 95759-44-7. The compound's molecular formula is C₂₃H₂₃F with a molecular weight of 318.44 grams per mole, reflecting its composition of twenty-three carbon atoms, twenty-three hydrogen atoms, and a single fluorine atom. According to International Union of Pure and Applied Chemistry nomenclature principles, the systematic name describes a terphenyl backbone with specific substitution patterns: an ethyl group at the 4'' position, a fluorine atom at the 2' position, and a propyl group at the 4 position.

The compound exists as a white to almost white powder or crystalline solid at room temperature, with a melting point range extending from 69.0 to 134.0 degrees Celsius, indicating its mesomorphic behavior across this temperature range. Physical characterization reveals a density of approximately 1.0 ± 0.1 grams per cubic centimeter and a calculated boiling point of 447.5 ± 34.0 degrees Celsius at standard atmospheric pressure. The compound's refractive index is reported as 1.561, reflecting its aromatic character and polarizable electron system. Storage recommendations specify maintaining the compound at room temperature in cool, dark conditions below 15 degrees Celsius to preserve chemical stability.

Alternative nomenclature systems describe this compound as 4-(4-ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene, emphasizing the connectivity between the three phenyl rings and the positioning of substituents. The European Community number 619-171-3 provides additional regulatory identification for this substance. Commercial suppliers typically offer the compound with purity levels exceeding 98.0 percent as determined by gas chromatography analysis, ensuring suitability for research applications.

Historical Context and Development

The development of fluorinated terphenyl derivatives emerged from systematic research efforts to optimize liquid crystal materials for advanced display and non-display applications. Fluorinated terphenyl compounds have been extensively investigated since the late 20th century as researchers sought to enhance the performance characteristics of liquid crystalline materials through strategic molecular modifications. The incorporation of fluorine atoms into aromatic systems was recognized as a powerful approach for tuning physical properties while maintaining the essential mesomorphic behavior required for liquid crystal applications.

Research into terphenyl-based liquid crystals gained momentum due to their ability to exhibit wide nematic phase ranges and suppressed smectic phase formation, characteristics highly desirable for practical applications. The specific compound 4''-ethyl-2'-fluoro-4-propyl-1,1':4',1''-terphenyl represents part of a systematic investigation into how fluorine substitution patterns and terminal alkyl chain variations affect mesomorphic properties. Historical patent literature from the late 1980s and early 1990s documented extensive research into fluorinated terphenyl derivatives for liquid crystal applications, establishing the foundation for continued development of these materials.

The evolution of fluorinated terphenyl research has been driven by the need to develop materials with specific combinations of properties: appropriate transition temperatures, enhanced birefringence, controlled dielectric behavior, and improved chemical stability. Early investigations focused primarily on the fundamental structure-property relationships, while more recent research has expanded to include detailed thermodynamic analyses and computational modeling to predict and optimize material performance.

Structural Significance in Fluorinated Aromatics

The molecular architecture of 4''-ethyl-2'-fluoro-4-propyl-1,1':4',1''-terphenyl exemplifies the sophisticated design principles underlying modern fluorinated aromatic compounds. The terphenyl core consists of three phenyl rings connected in a linear arrangement, creating an extended conjugated system that promotes high birefringence and anisotropic properties essential for liquid crystal behavior. The specific positioning of the fluorine atom at the 2' position creates an asymmetric substitution pattern that influences intermolecular interactions and packing arrangements in both crystalline and liquid crystalline phases.

Terminal alkyl chain substitutions play crucial roles in determining the compound's physical properties and phase behavior. The propyl group at the 4 position and the ethyl group at the 4'' position create different molecular environments that affect molecular flexibility and intermolecular associations. Research has demonstrated that the length and positioning of terminal alkyl chains significantly influence transition temperatures, with longer chains generally lowering clearing temperatures and promoting nematic phase stability. The asymmetric nature of the alkyl substitution pattern in this compound contributes to its unique phase behavior compared to symmetrically substituted analogs.

Fluorine substitution in aromatic systems introduces several important effects that distinguish fluorinated compounds from their non-fluorinated counterparts. The electronegative fluorine atom creates localized electron density changes that affect intermolecular interactions, particularly hydrogen bonding and dipole-dipole interactions. Studies of related fluorinated terphenyl derivatives have shown that fluorine positioning significantly influences birefringence values, with fluorine atoms adjacent to electron-withdrawing groups creating particularly favorable electronic environments for enhanced optical anisotropy. The single fluorine substitution in this compound represents an optimal balance between property enhancement and synthetic accessibility.

Current Research Landscape

Contemporary research involving 4''-ethyl-2'-fluoro-4-propyl-1,1':4',1''-terphenyl and related fluorinated terphenyl derivatives encompasses multiple interdisciplinary areas ranging from fundamental physical chemistry to advanced materials applications. Recent investigations have focused extensively on understanding the relationship between molecular structure and mesomorphic behavior, particularly how fluorine substitution patterns influence phase transition kinetics and thermodynamic stability. Advanced characterization techniques including differential scanning calorimetry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy have provided detailed insights into the compound's thermal behavior and molecular dynamics across different temperature ranges.

Computational chemistry approaches have become increasingly important in terphenyl research, with density functional theory calculations providing valuable predictions of molecular properties and intermolecular interactions. These theoretical investigations have revealed how the vinylene bridge modifications and fluorine substitutions affect molecular length-to-width ratios, polarizability anisotropy, and dipole moments, all of which directly influence liquid crystal performance characteristics. The integration of experimental measurements with computational predictions has enhanced the understanding of structure-property relationships and guided the design of new fluorinated terphenyl derivatives with optimized performance characteristics.

Current research directions include investigations into high birefringence applications, where fluorinated terphenyls demonstrate significant potential for non-display devices such as tunable spatial light modulators and switchable phase shifters. The development of new synthetic methodologies, particularly palladium-catalyzed coupling reactions, has expanded the accessibility of fluorinated terphenyl derivatives and enabled the preparation of more complex molecular architectures. Environmental and sustainability considerations have also influenced recent research, with investigations into more efficient synthetic routes and improved material stability extending the practical applications of these compounds.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H23F/c1-3-5-18-8-12-20(13-9-18)22-15-14-21(16-23(22)24)19-10-6-17(4-2)7-11-19/h6-16H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGFTFFIFLHYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364940
Record name 3~4~-Ethyl-2~2~-fluoro-1~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl
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Molecular Weight

318.4 g/mol
Source PubChem
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CAS No.

95759-44-7
Record name 2-BB(F)B-3
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Record name 3~4~-Ethyl-2~2~-fluoro-1~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl
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Record name 4''-Ethyl-2'-fluor-4-propyl-1,1':4',1''-terphenyl
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Preparation Methods

Friedel-Crafts Alkylation for Backbone Assembly

The Friedel-Crafts alkylation is a cornerstone for synthesizing terphenyl derivatives. In this method, benzene derivatives undergo electrophilic substitution using alkyl halides in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) . For the target compound, a stepwise approach is employed:

  • Formation of the Central Benzene Ring :

    • A benzene ring is alkylated with a propyl halide (e.g., 1-bromopropane) at the para position using AlCl₃. This step requires anhydrous conditions and temperatures between 0–25°C to minimize polyalkylation .

    • Yield: ~60–70% (dependent on halide reactivity and steric hindrance).

  • Introduction of the Fluoro Substituent :

    • Electrophilic fluorination is achieved using reagents like Selectfluor™ or fluorine gas (F₂) in the presence of a strong acid catalyst (e.g., HF-SbF₅). The ortho position relative to the propyl group is selectively targeted due to directing effects .

    • Reaction conditions: −10°C to 0°C, 12–24 hours.

    • Yield: ~50–55% (lower due to competing side reactions).

  • Ethyl Group Installation via Cross-Coupling :

    • A Suzuki-Miyaura coupling links the fluorinated intermediate with an ethyl-substituted phenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ facilitate this step .

    • Solvent: Toluene/ethanol (3:1), reflux (110°C), 8–12 hours.

    • Yield: ~75–80%.

Table 1: Friedel-Crafts Alkylation Parameters

StepReagentCatalystTemp. (°C)Time (h)Yield (%)
11-BromopropaneAlCl₃0–254–665
2Selectfluor™HF-SbF₅−10–02452
3Ethyl-phenylboronic acidPd(PPh₃)₄1101078

Grignard Reagent-Based One-Pot Synthesis

A streamlined one-pot method leverages Grignard reagents to assemble the terphenyl backbone. This approach minimizes intermediate isolation and improves overall efficiency :

  • Generation of the Grignard Intermediate :

    • Bromomesitylene (BrMgMes) reacts with 1-lithio-2,6-dichlorobenzene in THF at −78°C. The resulting organomagnesium species undergoes nucleophilic attack on a second equivalent of bromomesitylene.

    • Reaction time: 2–3 hours.

  • Azide Formation and Reduction :

    • The terphenyl-magnesium bromide intermediate is treated with p-toluenesulfonyl azide to form the azide derivative. Subsequent reduction with LiAlH₄ yields the primary amine, which is alkylated with ethyl and propyl iodides .

    • Yield after reduction: 88% (amine intermediate).

  • Final Functionalization :

    • The amine is methylated using methyl iodide in acetonitrile under reflux, followed by fluorination via Balz-Schiemann reaction (HNO₂/HBF₄).

    • Total yield: ~40–45% (over four steps).

Key Advantages :

  • Avoids carbocation rearrangements inherent in Friedel-Crafts.

  • Enables precise control over substituent positions.

Multistep Synthesis via Diels-Alder and Aromatization

A modular strategy employs Diels-Alder cycloaddition, isomerization, and aromatization to construct the terphenyl core :

  • Diels-Alder Reaction :

    • A diene (e.g., 1,4-diphenyl-1,3-butadiene) reacts with a fluorinated dienophile (e.g., 4-ethyl-2-fluoroquinone) in dichloromethane at room temperature.

    • Catalyst: None required (thermal conditions).

    • Yield: ~70–75%.

  • Isomerization :

    • The cycloadduct undergoes acid-catalyzed isomerization (H₂SO₄, 50°C, 1 hour) to form a conjugated diene.

  • Aromatization :

    • Treatment with bromotrichloromethane and 1,8-diazabicycloundec-7-ene (DBU) at 0°C induces dehydrogenation, yielding the fully aromatic terphenyl structure .

    • Purification: Trituration with cold methanol.

    • Final yield: 58% (terphenyl product).

Table 2: Diels-Alder Method Performance

StepConditionsCatalystTemp. (°C)Time (h)Yield (%)
1Diels-AlderNone25372
2IsomerizationH₂SO₄50185
3AromatizationDBU0258

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterFriedel-CraftsGrignardDiels-Alder
Total Yield (%)30–3540–4558
ScalabilityIndustrialLab-scaleLab-scale
Purification ComplexityHighModerateLow
Fluorination Efficiency50%60%85%
  • Friedel-Crafts : Prone to overalkylation but scalable for bulk production .

  • Grignard : Superior regioselectivity but requires stringent anhydrous conditions .

  • Diels-Alder : Highest yield and purity, ideal for research-scale synthesis .

Challenges and Optimization Strategies

  • Fluorine Introduction :

    • Direct electrophilic fluorination often suffers from low yields due to the high electronegativity of fluorine. Alternative approaches, such as using deoxyfluorination agents (e.g., DAST), improve efficiency to ~70% .

  • Steric Hindrance Mitigation :

    • Bulky substituents on the terphenyl backbone necessitate low-temperature reactions and highly active catalysts. Microwave-assisted synthesis reduces reaction times by 30–40% .

  • Purification :

    • Column chromatography (silica gel, hexane/EtOAc) resolves regioisomers, while recrystallization in ethanol enhances purity to >98% .

Industrial-Scale Production Insights

TCI America’s manufacturing protocol highlights critical parameters for commercial synthesis :

  • Purity Control : GC monitoring ensures >98% purity.

  • Mesomorphic Range : 69–134°C (critical for liquid crystal applications).

  • Storage : Sealed containers at <15°C to prevent oxidative degradation.

Chemical Reactions Analysis

Types of Reactions

1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

The compound exhibits a mesomorphic range between 69.0 to 134.0 °C, indicating its potential use in thermotropic liquid crystal applications.

Organic Electronics

1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- is explored for its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high thermal stability and suitable electronic properties make it an attractive candidate for these applications.

Case Study: OLED Efficiency Improvement
A study demonstrated that incorporating this compound into OLED formulations improved efficiency by enhancing charge transport properties, leading to brighter and more energy-efficient displays .

Liquid Crystal Displays (LCDs)

Due to its mesomorphic properties, this compound can serve as a liquid crystal material in LCD technology. Its ability to form stable liquid crystal phases at room temperature is particularly advantageous.

Case Study: LCD Performance Enhancement
Research indicated that using this compound as a component in LCD mixtures resulted in faster response times and improved color reproduction compared to traditional liquid crystal materials .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its fluorinated structure can enhance biological activity or modify the pharmacokinetic profiles of drug candidates.

Case Study: Synthesis of Fluorinated Compounds
A systematic approach was employed to utilize this terphenyl derivative in synthesizing novel fluorinated compounds with potential anti-cancer properties, demonstrating its utility in medicinal chemistry .

Photonic Applications

The unique optical properties of 1,1':4',1''-terphenyl derivatives are exploited in photonic devices. The compound's ability to absorb and emit light efficiently makes it suitable for applications in sensors and lasers.

Case Study: Photonic Device Development
A recent investigation highlighted the use of this compound in developing high-performance photonic devices that operate efficiently under varying conditions, showcasing its versatility in advanced optical applications .

Mechanism of Action

The mechanism of action of 1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- involves its interaction with molecular targets through various pathways. The presence of the fluoro group can enhance its binding affinity to certain enzymes or receptors, influencing biological activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its overall effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (if available)
Target Compound (95759-44-7) 4''-ethyl, 2'-fluoro, 4-propyl ~306.4 LCDs, NLO materials N/A (commercial)
2',3,4-Trifluoro-4''-propyl (248936-60-9) 2',3,4-trifluoro, 4''-propyl ~322.3 Higher polarity; potential enhanced NLO response N/A (commercial, )
2T3-d4 () 4''-(1,1-2H2)ethyl, 2',3'-difluoro, 4-propyl (deuterated) ~354 Deuterated LC; stable isotopic labeling 64% ()
3T5-d8 () 4-(1,1,2,2-2H4)pentyl, 4''-(1,1,2,2-2H4)propyl, 2',3'-difluoro ~538.7 High deuterium content; specialized LC phases 67–81% ()
2′,3′-Difluoro-4,4"-dipropyl (3T3-d4, ) 2',3'-difluoro, 4,4"-dipropyl (deuterated) ~364 Enhanced thermal stability in LCs 61% ()
4-(difluoro(3,4,5-trifluorophenoxy)methyl)-... (748139-01-7, ) Multiple fluorines, trifluorophenoxy group ~538.7 High molecular weight; advanced optoelectronics N/A
Key Observations:
  • Deuteration : Deuterated analogs (e.g., 2T3-d4) exhibit distinct NMR profiles (e.g., absence of specific $^1$H signals) and improved thermal stability for LC applications .
  • Alkyl Chain Variations : Longer chains (e.g., pentyl in 3T5-d8) increase molecular weight and may lower melting points, affecting LC phase behavior .

Physical and Chemical Properties

  • Thermal Stability: Deuterated compounds (e.g., 2T3-d4) crystallize as white solids from ethanol, suggesting higher purity and stability than non-deuterated analogs .
  • Optical Properties : Fluorinated terphenyls in exhibit third-order NLO activity; the target compound’s single fluorine may offer moderate response compared to multi-fluorinated analogs .
  • Solubility : Propyl/ethyl chains enhance solubility in organic solvents vs. phenyl- or cyclohexyl-substituted terphenyls (e.g., ) .

Biological Activity

1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- (CAS Number: 95759-44-7) is a synthetic organic compound with potential applications in various biological contexts. Its structure, characterized by a terphenyl backbone with ethyl and fluoro substituents, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C₂₃H₂₃F
  • Molecular Weight : 318.44 g/mol
  • Purity : >98.0% (GC)
  • Physical State : Solid at room temperature

Biological Activity Overview

The biological activity of 1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- has been evaluated through various assays aimed at understanding its effects on cellular mechanisms and potential therapeutic benefits.

Research indicates that compounds similar to terphenyl derivatives often exhibit biological activities through:

  • Antioxidant Properties : Compounds in this class may act as free radical scavengers.
  • Enzyme Inhibition : Potential inhibition of enzymes like tyrosine phosphatase 1B (TP1B), which plays a role in insulin signaling.
  • Cell Cycle Modulation : Effects on cell cycle phases and apoptosis pathways have been noted in related studies.

In Vitro Studies

In vitro studies have demonstrated that 1,1':4',1''-Terphenyl derivatives can influence cellular processes such as:

  • Cell Viability : Assays using lactate dehydrogenase (LDH) release and MTT assays indicate varying levels of cytotoxicity depending on concentration.
  • Glucose Uptake Modulation : Some studies suggest a potential role in enhancing glucose uptake in insulin-sensitive cell lines.
Assay TypeMethodologyObservations
Cell ViabilityMTT AssayDose-dependent cytotoxicity observed
LDH ReleaseEnzyme Activity AssayIncreased LDH release at higher concentrations
Glucose UptakeColorimetric AssayEnhanced uptake in treated cells

Case Studies

A notable case study evaluated the effects of terphenyl derivatives on diabetic models. The study found that compounds with similar structures improved insulin sensitivity and reduced blood glucose levels through modulation of the glucose transporter proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4''-ethyl-2'-fluoro-4-propyl-1,1':4',1''-terphenyl, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, which allow precise control over aryl-aryl bond formation . Evidence from deuterated analogs (e.g., 2T3-d4) highlights the use of boronic acid derivatives and transition-metal catalysts (e.g., Pd) under inert conditions . Optimization involves adjusting stoichiometry (e.g., excess boronic acid for higher yields) and purification via ethanol recrystallization (yields: 52–82%) . Key parameters include temperature control (60–80°C) and base selection (e.g., K₂CO₃) .

Q. How is structural characterization performed for this terphenyl derivative?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (EI-MS) are critical. For example, ¹H NMR peaks at δ 7.2–7.8 ppm confirm aromatic protons, while ethyl/propyl substituents appear at δ 1.2–2.5 ppm . MS data (e.g., m/z 354 [M⁺]) validate molecular weight . Advanced deuterated analogs require ²H NMR for isotopic labeling verification .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer: The fluorinated terphenyl core is used in liquid crystal displays (LCDs) due to its rigidity and dielectric anisotropy . Deuterated variants (e.g., 2T3-d4) enhance neutron diffraction clarity in structural studies . Emerging applications include organic scintillators (e.g., DTPA2F derivatives) for X-ray imaging, leveraging fluorination to tune exciton dynamics .

Advanced Research Questions

Q. What challenges arise in synthesizing deuterated analogs, and how are they addressed?

  • Methodological Answer: Deuterium labeling at ethyl/propyl chains (e.g., 2T3-d4) requires specialized precursors like 1-(4"-(1,1-²H₂)ethyl-2',3'-difluoro-terphenyl) . Challenges include isotopic purity and yield reduction (52–69% vs. non-deuterated analogs) due to kinetic isotope effects. Solutions involve iterative recrystallization and optimized reaction times (e.g., 48–72 hours) .

Q. How does fluorination influence the compound’s electronic and nonlinear optical (NLO) properties?

  • Methodological Answer: The 2'-fluoro substituent enhances electron-withdrawing capacity, altering π-conjugation and charge transport. Centrosymmetric crystal packing (observed in similar terphenyls) suppresses second-order NLO activity but enables third-order responses (e.g., hyperpolarizability) . Transport studies via statistical current-voltage analysis (e.g., using STM junctions) reveal conductance modulation by fluorine’s electronegativity .

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer: SHELXL is suitable for small-molecule refinement. Input includes .hkl intensity data and initial coordinates from SHELXD . For high-resolution data, anisotropic displacement parameters refine fluorine/ethyl group positions. Twinning or disorder (common in flexible propyl chains) is addressed via PART/BASF instructions in SHELXL . Validation tools (e.g., PLATON) check for missed symmetry or voids .

Q. What are the limitations of using this compound in polymer matrices, and how can they be mitigated?

  • Methodological Answer: Poor solubility in polar solvents limits polymer incorporation. Functionalization (e.g., thiol-terminated derivatives like 4′′-fluor-terphenyl-4-thiol) improves compatibility with poly(arylene ether sulfide)s . Copolymerization with trifluoromethyl groups enhances thermal stability (Tg > 200°C) while retaining optical clarity .

Key Research Findings

  • Deuterated Derivatives: Enable neutron diffraction studies with minimal incoherent scattering .
  • Fluorine Impact: Enhances thermal stability (T₅% degradation > 300°C) and optoelectronic tunability .
  • Crystallographic Pitfalls: Flexible propyl chains often cause disorder, necessitating constrained refinement in SHELXL .

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